molecular formula C8H12N2O2 B6322771 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1531555-49-3

2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No. B6322771
CAS RN: 1531555-49-3
M. Wt: 168.19 g/mol
InChI Key: WBXGJPJPAXYALV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS number 1531555-49-3 .


Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the compound , has been reported in the literature . These compounds were synthesized using hydrazine-coupled pyrazoles and their structures were verified using elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of “2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid” can be represented by the InChI code: 1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12) . This indicates that the compound contains 8 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid” include a molecular weight of 168.2 . The compound is a solid at room temperature .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid, are known for their potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazole derivatives were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these derivatives displayed superior antipromastigote activity .

Antifungal Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives, which can be synthesized from pyrazole compounds, have shown antifungal activity . This suggests that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could potentially be used in the synthesis of antifungal agents.

Antimicrobial Activity

These derivatives have also shown antimicrobial activity against the Mycobacterium tuberculosis strain H37Rv . This indicates that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could be used in the development of new antimicrobial agents.

Antiviral Activity

1H-1,2,3-triazole-4-carboxylic acid derivatives have shown antiviral activity against replication of influenza A and herpes simplex virus type 1 (HSV-1) . This suggests that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could be used in the synthesis of antiviral agents.

Anticancer Activity

These derivatives have shown anticancer activity against various cancer cell lines . This indicates that 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid could be used in the development of new anticancer agents.

Anti-inflammatory, Analgesic, and Antioxidant Activities

The pyrazole scaffold, which includes 2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid, is known for its anti-inflammatory, analgesic, and antioxidant activities . This suggests that this compound could be used in the development of new drugs with these properties.

Safety and Hazards

The compound is classified under GHS07 for safety and hazards. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(3-propan-2-ylpyrazol-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)7-3-4-10(9-7)5-8(11)12/h3-4,6H,5H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXGJPJPAXYALV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Isopropyl-1H-pyrazol-1-yl)acetic acid

Synthesis routes and methods

Procedure details

Prepared according to the analogous method described for Preparation 75, using 3-isopropyl-1H-pyrazole and ethyl bromoacetate isolating the higher running peak as the desired isomer, followed by the hydrolysis method of Preparation 74.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.